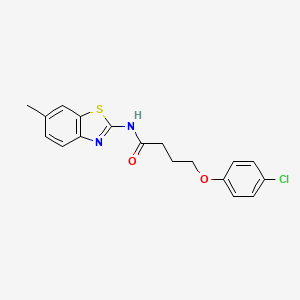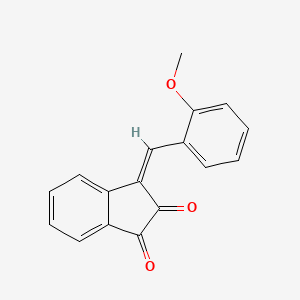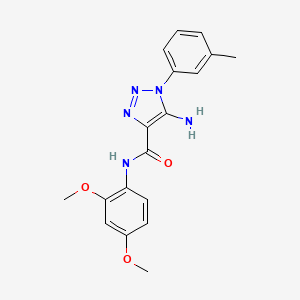![molecular formula C28H30N4 B4617245 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole](/img/structure/B4617245.png)
9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole
Overview
Description
The compound 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole is a complex organic molecule that features a combination of indole, piperazine, and carbazole moieties. These structural components are known for their significant biological and pharmacological activities. The indole nucleus, in particular, is a common scaffold in many bioactive compounds, including natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the piperazine ring, and finally, the carbazole moiety is introduced. Key steps may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Piperazine Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Carbazole Synthesis: The carbazole moiety can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole: can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
9-ethyl-3-{[4-(1H-indol-3-ylmethyl)piperazino]methyl}-9H-carbazole: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.
Piperazine Derivatives: Drugs like piperazine citrate, which feature the piperazine ring.
Carbazole Derivatives: Molecules like carbamazepine, which include the carbazole moiety.
The uniqueness of This compound lies in its combined structural features, which confer a distinct set of biological and chemical properties .
Properties
IUPAC Name |
9-ethyl-3-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4/c1-2-32-27-10-6-4-8-24(27)25-17-21(11-12-28(25)32)19-30-13-15-31(16-14-30)20-22-18-29-26-9-5-3-7-23(22)26/h3-12,17-18,29H,2,13-16,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMRLRUCQQTCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B4617176.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
![2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-17-HYDROXY-10,13-DIMETHYLTETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-ONE](/img/structure/B4617206.png)
![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)
![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)


![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)



![4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B4617267.png)
